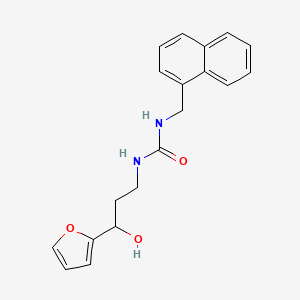

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-17(18-9-4-12-24-18)10-11-20-19(23)21-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-9,12,17,22H,10-11,13H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWULUBSZOSIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with a suitable reagent to form the 3-hydroxypropyl intermediate.

Urea Formation: The hydroxypropyl intermediate is then reacted with naphthalen-1-ylmethylamine in the presence of a urea-forming reagent such as isocyanate or carbodiimide under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.

Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of reduced furan derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea serves as a lead compound for drug development, particularly in the following areas:

- Anticancer Research : Compounds with similar structures have demonstrated significant anticancer properties. For example, derivatives have shown inhibitory effects on various cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells, often through mechanisms involving apoptosis induction and cell cycle arrest. The IC50 values for these activities are promising, indicating effective concentrations for therapeutic applications.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| PC-3 | 15.0 | Cell cycle arrest |

Research has highlighted the biological activity of this compound, particularly its potential as an enzyme inhibitor. It may interact with specific enzymes or receptors, modulating various signaling pathways. The unique combination of the furan and naphthalene rings may confer distinct biological activities compared to similar compounds.

Industrial Applications

In the industrial sector, this compound can be utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its synthesis can be optimized using green chemistry principles to enhance yield while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Hydrogen-Bonding Capacity: The hydroxypropyl chain and urea core provide multiple H-bond donors/acceptors, contrasting with Tioclomarol’s coumarin-based anticoagulant mechanism .

- Synthetic Complexity : Unlike Tioclomarol (synthesized via Claisen-Schmidt condensations), urea derivatives typically involve carbodiimide-mediated couplings or isocyanate reactions .

Functional Group Impact on Physicochemical Properties

Urea vs. Thiourea and Other Linkers

- Propenone Linker: In (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one , the α,β-unsaturated ketone allows Michael addition reactivity, absent in the urea-based target compound.

Aromatic Substituent Effects

- Naphthalene vs. Furan : Naphthalene’s fused rings enhance π-stacking and rigidity, while furan’s electron-rich nature may participate in dipole interactions or metabolic oxidation .

- Spatial Arrangement : X-ray data for (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one reveals a planar conformation with a dihedral angle of 8.2° between naphthalene and pyrazole, suggesting similar planarity for the target compound’s naphthalen-1-ylmethyl group.

Biological Activity

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea, with CAS number 1421516-74-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C19H20N2O3

- Molecular Weight : 324.4 g/mol

Research indicates that compounds containing furan and naphthalene moieties often exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanism of action for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea may involve modulation of various signaling pathways.

Potential Mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antioxidant Activity : The furan ring is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Interaction with Enzymatic Pathways : The urea moiety may interact with enzymes involved in metabolic pathways, influencing cellular function.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in Table 1.

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits cytokine production and reduces inflammation in vitro. |

| Antioxidant | Scavenges free radicals and protects cells from oxidative damage. |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of cell cycle proteins. |

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into potential applications.

Study 1: Anti-inflammatory Effects

A study published in Molecular Nutrition & Food Research explored the anti-inflammatory effects of furan-based compounds. It was found that these compounds significantly reduced levels of inflammatory markers in cellular models, suggesting a potential therapeutic role for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea in treating inflammatory diseases .

Study 2: Antioxidant Properties

Research conducted on related furan derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that the antioxidant properties of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea could be beneficial in neuroprotective therapies .

Study 3: Anticancer Activity

In a recent investigation, compounds similar to this urea derivative were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .

Q & A

Q. How can this compound be integrated into polymer matrices for drug delivery?

- Material Design :

- Covalent Attachment : Graft onto PLGA via carbodiimide chemistry .

- Release Kinetics : Monitor using HPLC under physiological conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.